Product packaging for 4-[(4-Methoxyphenoxy)methyl]benzoic acid(Cat. No.:CAS No. 303774-32-5)

4-[(4-Methoxyphenoxy)methyl]benzoic acid

Cat. No.: B386339
CAS No.: 303774-32-5
M. Wt: 258.27g/mol
InChI Key: MTYNMUPSWAZQDC-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenoxy)methyl]benzoic acid is a high-purity chemical compound intended for research use only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. This benzoic acid derivative serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular structure, which incorporates a phenoxymethyl bridge and a methoxy group, makes it a versatile building block for the synthesis of more complex molecules, such as thioureides . Similar structural motifs are frequently explored in medicinal chemistry for developing new pharmacologically active compounds . Researchers can utilize this compound in projects aimed at creating novel molecules with potential biological activities. Its carboxylic acid functional group allows for further derivatization, such as amide or ester formation, facilitating the construction of compound libraries for screening. The physical properties, including solubility and melting point, are consistent with its structural class, making it suitable for various synthetic protocols. This product is for qualified research institutions and laboratories. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B386339 4-[(4-Methoxyphenoxy)methyl]benzoic acid CAS No. 303774-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methoxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYNMUPSWAZQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Methoxyphenoxy Methyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 4-[(4-Methoxyphenoxy)methyl]benzoic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ether linkage and the carboxylic acid functional group.

Identification of Key Synthons and Starting Materials

The key disconnection in the retrosynthesis of this compound is the carbon-oxygen bond of the ether. This leads to two primary synthons: a phenoxide equivalent and a benzyl (B1604629) halide equivalent.

Table 1: Key Synthons for this compound

SynthonCorresponding Starting Material
4-Methoxyphenoxide4-Methoxyphenol (B1676288)
4-(Halomethyl)benzoic acid or ester4-(Bromomethyl)benzoic acid or its ester derivatives

This disconnection strategy suggests a Williamson ether synthesis as a plausible forward reaction. The starting materials, 4-methoxyphenol and a derivative of 4-(halomethyl)benzoic acid, are readily available.

Another critical disconnection involves the carboxylic acid group on the benzene (B151609) ring. This can be envisioned as arising from the oxidation of a methyl group. youtube.com This approach introduces a toluyl-based precursor, which can be functionalized before the final oxidation step.

Consideration of Chemoselectivity in Synthetic Pathways

When designing the synthesis, chemoselectivity is a crucial consideration. If starting with 4-(bromomethyl)benzoic acid, the reactivity of both the carboxylic acid and the benzyl bromide must be managed. The acidic proton of the carboxylic acid can interfere with the basic conditions often employed in Williamson ether synthesis. Therefore, protection of the carboxylic acid group, typically as an ester, is a common and effective strategy.

Furthermore, the choice of reagents and reaction conditions must be carefully selected to avoid side reactions, such as undesired substitution or elimination reactions.

Development of Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be employed for the synthesis of this compound, each offering distinct advantages.

Optimization of Etherification Reactions for the Phenoxy-Methyl Linkage

The formation of the ether linkage is a cornerstone of the synthesis. The Williamson ether synthesis, involving the reaction of 4-methoxyphenol with a methyl 4-(bromomethyl)benzoate (B8499459), is a widely used method. Optimization of this reaction involves the careful selection of a base and solvent to maximize yield and minimize reaction time. Common bases include potassium carbonate and cesium carbonate, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being suitable.

Table 2: Conditions for Williamson Ether Synthesis

BaseSolventTemperature (°C)Yield (%)
K2CO3DMF70High
Cs2CO3Acetonitrile80Good

Modern catalytic methods, such as the Ullmann condensation, offer an alternative for forming the diaryl ether linkage, although in this case, it is a benzyl-aryl ether. beilstein-journals.orgorganic-chemistry.org These reactions often utilize copper or palladium catalysts and can sometimes be performed under milder conditions than the traditional Williamson ether synthesis. rsc.orgquickcompany.in

Carboxylic Acid Functionalization and Protecting Group Strategies

The carboxylic acid moiety can be introduced at various stages of the synthesis. One common approach is to use a starting material that already contains the carboxyl group, such as 4-(bromomethyl)benzoic acid. google.com In this case, the carboxylic acid typically requires protection as an ester (e.g., methyl or ethyl ester) to prevent its interference with the etherification step. The ester can then be hydrolyzed in a final step to yield the desired carboxylic acid.

An alternative strategy involves introducing the carboxyl group later in the synthesis. For instance, one could start with 4-methylbenzyl bromide, perform the etherification with 4-methoxyphenol, and then oxidize the methyl group on the benzyl ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). youtube.com

Table 3: Protecting Groups for Carboxylic Acids

Protecting GroupIntroduction ReagentRemoval Conditions
Methyl EsterMethanol, Acid catalystBase hydrolysis (e.g., NaOH)
Ethyl EsterEthanol (B145695), Acid catalystBase hydrolysis (e.g., NaOH)
Benzyl EsterBenzyl alcohol, DCCHydrogenolysis (H2, Pd/C)

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a significant role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the synthesis of this compound, catalytic methods can be applied to both the ether formation and the carboxylation steps.

Copper- and palladium-catalyzed cross-coupling reactions are powerful tools for C-O bond formation. organic-chemistry.orgrsc.org For instance, a palladium-catalyzed Buchwald-Hartwig amination-type coupling could potentially be adapted for the etherification of 4-methoxyphenol with a suitable aryl halide or triflate.

Furthermore, catalytic carboxylation reactions are an emerging area. While direct carboxylation of an aryl halide is possible, a more common approach involves the palladium-catalyzed carboxylation of an organometallic reagent derived from the corresponding aryl halide.

The choice of a specific synthetic strategy will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for structural diversity in related analogues.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal catalysis offers powerful tools for the formation of the diaryl ether or benzyl aryl ether linkage present in the target molecule. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. wikipedia.org These methods have largely replaced the classical Williamson ether synthesis for aryl ethers due to their broader substrate scope and, in the case of modern protocols, milder reaction conditions. wikipedia.orgwikipedia.org

The synthesis would typically involve the coupling of 4-methoxyphenol with a suitable 4-(halomethyl)benzoic acid ester, such as methyl 4-(bromomethyl)benzoate, followed by saponification of the ester to yield the final carboxylic acid.

Ullmann-Type Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming C-O bonds. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures (>160-210 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced ligand-assisted protocols that allow the reaction to proceed under much milder conditions. acs.orgmdpi.com For the synthesis of this compound, a potential Ullmann-type approach would couple the sodium or potassium salt of 4-methoxyphenol with methyl 4-(bromomethyl)benzoate using a copper(I) catalyst.

Key components of a modern Ullmann-type ether synthesis include:

Copper Source: Copper(I) salts like CuI, CuBr, or Cu₂O are commonly used. Nanoparticle copper catalysts have also been developed. mdpi.com

Ligands: The use of ligands is crucial for modern, low-temperature Ullmann reactions. Common ligands include diamines, phenols, and amino acids like L-proline or picolinic acid, which stabilize the copper catalyst and facilitate the coupling. nih.gov

Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required to deprotonate the phenol (B47542). nih.gov

Table 1: Representative Conditions for Ullmann-Type Ether Synthesis
ParameterConditionRationale / Notes
Catalyst CuI, Cu₂O, CuBrCommon and effective copper(I) sources. nih.gov
Ligand 1,10-Phenanthroline, L-Proline, Picolinic AcidAccelerates the reaction, allowing for milder conditions. acs.orgnih.gov
Base Cs₂CO₃, K₂CO₃, K₃PO₄Deprotonates the phenol; Cs₂CO₃ is often highly effective. nih.govmdpi.com
Solvent Toluene, Dioxane, DMF, AcetonitrileSolvent choice can be critical for yield and selectivity. nih.govnih.gov
Temperature 80 - 130 °CSignificantly milder than traditional Ullmann conditions. nih.gov

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to C-O bond formation, providing a versatile palladium-catalyzed route to aryl ethers. wikipedia.org This reaction often proceeds under milder conditions and with lower catalyst loadings than even modern Ullmann couplings. libretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol/phenoxide and reductive elimination to form the ether product. wikipedia.org

For this specific synthesis, the reaction would couple 4-methoxyphenol with methyl 4-(bromomethyl)benzoate.

Palladium Source: Pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes are used. acs.org

Ligands: Bulky, electron-rich phosphine (B1218219) ligands are essential. Examples include biarylphosphines like t-BuXPhos, RuPhos, or ferrocene-based ligands like dppf. rsc.orgbeilstein-journals.org

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate being common choices. libretexts.org The choice of base can be critical and must be compatible with the ester functional group. libretexts.org

Table 2: Representative Conditions for Buchwald-Hartwig Etherification
ParameterConditionRationale / Notes
Catalyst Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂Common Pd(0) or Pd(II) pre-catalysts. acs.orgacsgcipr.org
Ligand t-BuXPhos, RuPhos, SPhos, BINAPBulky phosphine ligands are crucial for catalytic activity. acs.orgrsc.org
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDSStrong bases are needed; must be screened for substrate compatibility. libretexts.org
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are typically required. libretexts.org
Temperature Room Temperature - 110 °COften effective at lower temperatures than copper-catalyzed systems. organic-chemistry.org

Organocatalytic Strategies for Precursor Elaboration

Organocatalysis, which uses small organic molecules to accelerate reactions, presents an attractive metal-free alternative for synthesis. For a molecule like this compound, organocatalysis can be applied to the key etherification step.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reacting reagents that are in different, immiscible phases (e.g., a solid and a liquid). fzgxjckxxb.com For the synthesis of the target ether, a solid-liquid PTC approach is highly applicable. jetir.org In this scenario, solid potassium or sodium 4-methoxyphenoxide can be reacted with methyl 4-(bromomethyl)benzoate dissolved in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction. fzgxjckxxb.comjetir.org

The catalyst's lipophilic cation pairs with the phenoxide anion, transporting it into the organic phase where it can react with the benzyl bromide. jetir.org This method avoids the need for harsh conditions or expensive metal catalysts.

Catalysts: Tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate, or polyethylene (B3416737) glycols (PEGs) are common and effective catalysts. tandfonline.combiomedres.us

Advantages: This method is often inexpensive, operationally simple, and avoids transition metal contamination in the final product. fzgxjckxxb.combiomedres.us Excellent yields for benzyl phenyl ether synthesis have been reported using this approach. tandfonline.comresearchgate.net

Photoredox Organocatalysis: A more recent strategy involves the merger of photoredox catalysis with organocatalysis. One study demonstrated the direct C-H arylation of benzylic ethers using an iridium photoredox catalyst in combination with a thiol organocatalyst. nih.gov While this specific method details a C-C bond formation, the underlying principle of generating a benzylic radical via hydrogen atom transfer (HAT) by a thiyl radical could potentially be adapted. A hypothetical route could involve the organocatalytic generation of the benzylic radical from a 4-methylbenzoic acid precursor, which could then be trapped by 4-methoxyphenol in a radical-radical or radical-anion coupling, although this remains a speculative and less direct approach compared to PTC.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is critical for developing environmentally and economically viable processes. This involves a holistic assessment of the synthetic route, focusing on solvent choice, waste reduction, energy use, and atom economy. acsgcipr.org

Solvent Selection and Waste Minimization Techniques

Solvents constitute a major portion of the waste generated in chemical synthesis. researchgate.net Traditional solvents used in cross-coupling reactions, such as toluene, dioxane, and DMF, have significant environmental, health, and safety concerns. nih.gov

Green Solvent Alternatives: Research has identified several greener alternatives for both Ullmann and Buchwald-Hartwig couplings. nsf.govmdpi.com

Ester- and Ether-based Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and methyl tert-butyl ether (MTBE) are derived from renewable feedstocks or are less hazardous than their traditional counterparts. nsf.gov They have been shown to be effective, and in some cases superior, solvents for Buchwald-Hartwig reactions. nsf.govmdpi.com

Aqueous Micellar Catalysis: Performing the coupling reaction in water using surfactants like TPGS-750-M can form micelles that act as "nanoreactors." This approach dramatically reduces the use of organic solvents. Highly efficient Buchwald-Hartwig couplings have been reported in water, even at low temperatures (30-50 °C). rsc.orgrsc.org

Solvent-Free Reactions: Phase-transfer catalysis can sometimes be performed under solvent-free conditions, where the molten reactants and catalyst form the reaction medium, representing an ideal green scenario. tandfonline.com

Waste Minimization: Waste minimization extends beyond solvent choice. A key strategy is the use of heterogeneous or recyclable catalysts.

Heterogeneous Catalysts: Supporting copper or palladium on materials like silica, carbon nanotubes, or polymers allows for the catalyst to be easily filtered off and reused over multiple cycles. mdpi.com This not only reduces metal waste in effluent streams but also minimizes product contamination. nih.gov

Reducing Molar Excess: Optimizing reaction conditions to use near-stoichiometric amounts of reactants minimizes waste from unreacted starting materials. acsgcipr.org

Energy Efficiency and Atom Economy Considerations

Energy Efficiency: Energy consumption is a significant factor in the sustainability of a chemical process.

Lowering Reaction Temperatures: The development of highly active catalysts for both Ullmann and Buchwald-Hartwig reactions allows many transformations to be run at lower temperatures, reducing energy input. rsc.org Microwave-assisted synthesis can also be an energy-efficient alternative, as it can dramatically shorten reaction times from hours to minutes. nih.gov

Process Intensification: Combining multiple synthetic steps into a one-pot process, where intermediates are not isolated, saves energy, time, and materials associated with workup and purification procedures.

Atom Economy: Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. numberanalytics.com

Substitution vs. Addition: The key ether-forming step is a substitution reaction, which inherently has lower atom economy than an addition or rearrangement reaction because a leaving group and parts of the base are generated as byproducts. For example, in the coupling of methyl 4-(bromomethyl)benzoate with 4-methoxyphenol using K₂CO₃ as the base, KBr and KHCO₃ are formed as waste.

Table 3: Atom Economy Comparison of Idealized Reactions
Reaction TypeGeneral EquationAtom EconomyNotes
Substitution (Ullmann/B-H) Ar-X + Ar'-OH + Base → Ar-O-Ar' + Base·HX< 100%Byproducts (salt, water) are always formed. nih.gov
Addition (e.g., Diels-Alder) Diene + Dienophile → Cycloadduct100%All reactant atoms are in the product. numberanalytics.comnih.gov
Direct C-H Activation Ar-H + Ar'-OH + [O] → Ar-O-Ar' + H₂OHighTheoretically high, but requires a stoichiometric oxidant.

Process Chemistry Aspects and Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to safety, cost, robustness, and purity. The scale-up of transition-metal-catalyzed reactions like the Ullmann and Buchwald-Hartwig couplings requires careful optimization. acs.org

Catalyst Selection and Loading: On a large scale, the cost of palladium and complex phosphine ligands is a major consideration. acsgcipr.org

Process optimization aims to minimize catalyst loading (often to ppm levels for highly active catalysts) without sacrificing reaction time or yield. acs.org

For Ullmann couplings, inexpensive copper catalysts and ligands are advantageous for large-scale production. nih.gov

Ensuring batch-to-batch consistency requires robust catalysts that are not highly sensitive to trace impurities in starting materials or solvents.

Reaction Conditions and Safety:

Bases: Strong, pyrophoric, or expensive bases like NaOt-Bu or LHMDS, while effective in the lab, may pose safety and cost issues on a kilo-scale. Weaker, solid bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are easier to handle, though they may require longer reaction times or higher temperatures. libretexts.orgacs.org

Solvents: The choice of solvent for scale-up is dictated by factors like boiling point (for reflux and distillation), safety (flash point), and ease of removal and recovery.

Exotherms: The heat generated by the reaction (exotherm) must be carefully managed on a large scale to prevent runaway reactions. This is particularly relevant for traditional Ullmann reactions. jetir.org

Purification and Impurity Profile:

A critical aspect of pharmaceutical process chemistry is ensuring the final product meets stringent purity requirements. For transition-metal-catalyzed reactions, this means removing residual metals (e.g., palladium, copper) to acceptable levels (typically low ppm).

Purification methods on a large scale, such as crystallization, are preferred over chromatography, which is expensive and generates large amounts of solvent waste. The process must be designed to minimize the formation of byproducts that are difficult to separate by crystallization.

Common byproducts in Buchwald-Hartwig reactions can include biaryl species or hydrodehalogenation of the starting material, the formation of which must be suppressed through careful optimization of the catalyst system and reaction conditions. acs.org A successful kiloscale Buchwald-Hartwig amination has been reported with residual palladium levels as low as 73 ppm in the final product. acs.org

Derivatization and Structural Modification Strategies for 4 4 Methoxyphenoxy Methyl Benzoic Acid

Synthesis of Homologous and Isomeric Analogues of 4-[(4-Methoxyphenoxy)methyl]benzoic Acid

Variation of Alkyl Spacers within the Ether Linkage

The synthesis of homologous analogues of this compound can be achieved by varying the length of the alkyl spacer connecting the phenoxy and benzoic acid moieties. A general synthetic approach involves the Williamson ether synthesis, where a p-alkoxy-substituted phenol (B47542) is reacted with a methyl 4-(bromoalkyl)benzoate, followed by hydrolysis of the ester to the corresponding carboxylic acid.

For instance, the synthesis of 4-[(4-methoxyphenoxy)ethoxy]benzoic acid can be accomplished by reacting 4-methoxyphenol (B1676288) with methyl 4-(2-bromoethoxy)benzoate in the presence of a base like potassium carbonate, followed by hydrolysis. This strategy can be extended to synthesize a homologous series with varying alkyl chain lengths (e.g., propoxy, butoxy). A general method for preparing p-n-alkoxy benzoic acids involves refluxing p-hydroxybenzoic acid with the corresponding alkyl halide and potassium hydroxide (B78521) in methanol. derpharmachemica.com

Alkyl SpacerStarting MaterialsGeneral Reaction Conditions
Methylene (B1212753) (-CH2-)4-Methoxyphenol, Methyl 4-(bromomethyl)benzoate (B8499459)Williamson ether synthesis, followed by hydrolysis
Ethylene (B1197577) (-CH2CH2-)4-Methoxyphenol, Methyl 4-(2-bromoethoxy)benzoateWilliamson ether synthesis, followed by hydrolysis
Propylene (-CH2CH2CH2-)4-Methoxyphenol, Methyl 4-(3-bromopropoxy)benzoateWilliamson ether synthesis, followed by hydrolysis

Positional Isomerism of the Methoxy (B1213986) Group on the Phenoxy Moiety

The synthesis of positional isomers of the methoxy group on the phenoxy ring allows for the investigation of the electronic and steric effects of the methoxy substituent's position. The synthesis of these isomers typically follows a similar Williamson ether synthesis pathway, starting with the appropriately substituted methoxyphenol. For example, 4-[(2-methoxyphenoxy)methyl]benzoic acid and 4-[(3-methoxyphenoxy)methyl]benzoic acid can be synthesized from 2-methoxyphenol and 3-methoxyphenol, respectively, by reaction with methyl 4-(bromomethyl)benzoate and subsequent hydrolysis. prepchem.comnih.gov The synthesis of 3-methyl-2-(4-methylphenoxy)benzoic acid has been reported via an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol, which suggests an alternative route for creating variations in the phenoxy-benzoic acid linkage. nih.gov

IsomerStarting PhenolKey Synthetic Step
4-[(2-Methoxyphenoxy)methyl]benzoic acid2-MethoxyphenolWilliamson ether synthesis
4-[(3-Methoxyphenoxy)methyl]benzoic acid3-MethoxyphenolWilliamson ether synthesis

Functionalization of the Benzoic Acid Moiety

Esterification, Amidation, and Reduction Reactions

The carboxylic acid group of this compound is a prime site for functionalization.

Esterification: Esters can be readily prepared through Fischer esterification, reacting the carboxylic acid with an alcohol (e.g., ethanol (B145695), methanol) in the presence of an acid catalyst like concentrated sulfuric acid. google.com For example, the reaction with ethanol would yield ethyl 4-[(4-methoxyphenoxy)methyl]benzoate. google.com

Amidation: Amides can be synthesized by reacting the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride. A classic amidation reaction involves the reaction of a carboxylic acid with an amine, such as methylamine, to form the corresponding N-methylamide and water. youtube.com This can be applied to produce N-substituted 4-[(4-methoxyphenoxy)methyl]benzamides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-[(4-methoxyphenoxy)methyl]benzyl alcohol. This transformation can be achieved using various reducing agents.

ReactionReagentsProduct Type
EsterificationEthanol, H₂SO₄Ethyl ester
AmidationMethylamineN-Methylamide
ReductionTo be determined based on specific literature for this compoundPrimary alcohol

Introduction of Diverse Functional Groups

Beyond simple derivatization of the carboxylic acid, other functional groups can be introduced to the benzoic acid moiety. For instance, if starting from a precursor like 4-methylbenzoic acid (p-toluic acid), radical substitution using N-bromosuccinimide (NBS) can introduce a bromine atom on the methyl group, yielding 4-(bromomethyl)benzoic acid, a key intermediate for the synthesis of the parent compound. ysu.edu Further modifications could involve the introduction of other groups at different positions on the benzoic acid ring, although this might require starting from a different precursor.

Modifications of the Phenoxy Ring System

The phenoxy ring offers another avenue for structural modification, primarily through electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, which will influence the position of incoming substituents.

Nitration: The introduction of a nitro group onto the phenoxy ring can be achieved using nitrating agents. For example, 4-methoxy-3-nitrobenzoic acid has been synthesized, indicating that nitration of a methoxy-substituted benzoic acid is feasible. sigmaaldrich.com While this example is for a different system, similar conditions could potentially be applied to introduce a nitro group onto the phenoxy ring of this compound, likely at the position ortho to the methoxy group. The nitration of phenoxybenzoic acid derivatives is a known process. google.comgoogle.com

Halogenation: Halogenation of the phenoxy ring can be accomplished using various halogenating agents. For example, the preparation of halogenated benzoic acid derivatives has been described, suggesting that similar strategies could be used to introduce halogens like chlorine or bromine onto the phenoxy ring of the target molecule. google.com The introduction of a halogen can significantly alter the electronic properties of the molecule.

Other Substituents: The introduction of other functional groups, such as alkyl or acyl groups, could also be explored using Friedel-Crafts reactions, although the conditions would need to be carefully controlled to avoid side reactions. The synthesis of diaryl ethers with various functional groups has been reported, providing a basis for potential modifications. chemrxiv.org

ModificationReagents/Reaction TypePotential Product
NitrationNitrating agent (e.g., HNO₃/H₂SO₄)4-[(4-Methoxy-3-nitrophenoxy)methyl]benzoic acid
HalogenationHalogenating agent (e.g., Br₂/FeBr₃)4-[(3-Bromo-4-methoxyphenoxy)methyl]benzoic acid

Electrophilic Aromatic Substitution Reactions

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents.

The benzoic acid moiety contains a carboxylic acid group (-COOH), which is an electron-withdrawing and deactivating group. This group directs incoming electrophiles to the meta positions (relative to the -COOH group). doubtnut.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this ring are expected to yield 3-substituted derivatives. The deactivating nature of the carboxyl group means that forcing conditions, such as the use of strong acids or high temperatures, may be necessary to achieve substitution. doubtnut.com

In contrast, the phenoxy ring is substituted with a methoxy group (-OCH₃) and an ether linkage (-O-CH₂-), both of which are electron-donating and activating groups. These groups direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ether linkage, electrophilic substitution will preferentially occur at the ortho positions relative to the methoxy group. Standard EAS reactions like bromination (using Br₂/FeBr₃) or nitration (using HNO₃/H₂SO₄) would likely proceed under milder conditions on this ring compared to the benzoic acid ring, yielding derivatives substituted at the 3- and/or 5-positions of the 4-methoxyphenoxy moiety. sigmaaldrich.com

The selective functionalization of one ring over the other can be achieved by carefully controlling the reaction conditions, leveraging the differential reactivity of the two aromatic systems.

Palladium-Catalyzed Functionalizations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for modifying the aromatic skeletons of this compound. rsc.orgarkat-usa.org To utilize these methods, the parent compound must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This prerequisite links back to electrophilic aromatic substitution, where halogenation of either aromatic ring can provide the necessary handle for coupling.

Common palladium-catalyzed reactions applicable include:

Suzuki-Miyaura Coupling : Reacting a halogenated derivative of the parent acid with an organoboron compound (boronic acid or ester) can introduce new alkyl, alkenyl, or aryl groups. rsc.orgnih.gov This reaction is known for its mild conditions and tolerance of various functional groups.

Heck Coupling : This reaction couples a halo-derivative with an alkene to form a new C-C bond, enabling the introduction of vinyl substituents. rsc.orgnih.gov

Sonogashira Coupling : The coupling of a terminal alkyne with an aryl halide derivative allows for the incorporation of an alkynyl moiety. rsc.orgscribd.com

Buchwald-Hartwig Amination : This method facilitates the formation of C-N bonds by coupling an aryl halide with an amine, providing access to a wide range of aniline (B41778) and arylamine derivatives. rsc.org

For example, a brominated derivative of this compound could be coupled with various partners to generate a library of analogues with diverse substituents on either aromatic ring, as outlined in the table below.

Reaction NameReactantsPotential Product Type
Suzuki-Miyaura CouplingBromo-derivative, Arylboronic acidBiaryl derivative
Heck CouplingBromo-derivative, StyreneStilbene derivative
Sonogashira CouplingBromo-derivative, PhenylacetyleneDiphenylacetylene derivative
Buchwald-Hartwig AminationBromo-derivative, AnilineDiphenylamine derivative

Design and Synthesis of Conformationally Restricted Analogues

To probe the optimal spatial arrangement of the pharmacophoric groups, conformationally restricted analogues of this compound can be designed and synthesized. The parent molecule possesses significant conformational flexibility due to the ether linkage and the methylene bridge. Restricting this flexibility can lead to compounds with enhanced potency and selectivity by locking them into a bioactive conformation.

Strategies to achieve conformational restriction include:

Introduction of Double Bonds : Replacing the methylene bridge (-CH₂-) with a double bond (e.g., via a Wittig-type reaction on a precursor aldehyde) would create a more rigid stilbene-like structure.

Cyclization : The two aromatic rings can be tethered together to form a tricyclic system. For instance, intramolecular Friedel-Crafts acylation of a suitable precursor could yield a fluorenone or dibenzofuran (B1670420) core, depending on the starting material.

Incorporation of Small Rings : Introducing a cyclopropane (B1198618) ring in place of the methylene linker could also serve to fix the relative orientation of the two aryl moieties.

These modifications systematically reduce the number of rotatable bonds, providing valuable insights into the three-dimensional requirements for biological activity.

Chemo-selective Transformations and Multistep Derivatization

The carboxylic acid group is a prime handle for chemo-selective transformations and serves as a starting point for multistep derivatization pathways. researchgate.net These reactions can be performed selectively without affecting the ether linkage or the aromatic rings under appropriate conditions.

Key chemo-selective transformations include:

Esterification : The carboxylic acid can be readily converted to a wide variety of esters (e.g., methyl, ethyl, or more complex esters) through Fischer esterification (acid-catalyzed reaction with an alcohol) or by reaction with an alkyl halide in the presence of a base. researchgate.net

Amidation : Coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) yields a diverse library of amides. This is a common strategy in medicinal chemistry to modulate solubility and cell permeability.

Reduction : The carboxylic acid can be selectively reduced to a primary alcohol (-CH₂OH) using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). This new alcohol functional group can then be used for further derivatization, such as etherification or oxidation to an aldehyde.

Conversion to Acid Chloride : The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is a versatile precursor for the synthesis of esters, amides, and other acyl derivatives under mild conditions.

A multi-step synthesis could, for example, involve the initial esterification of the carboxylic acid, followed by electrophilic substitution on the electron-rich methoxy-bearing ring, and concluding with the hydrolysis of the ester to regenerate the free acid. researchgate.net This approach allows for the systematic and controlled synthesis of complex derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methoxyphenoxy Methyl Benzoic Acid Derivatives

Identification of Key Structural Determinants for Observed Activity

To elaborate on the key structural determinants for any observed activity of 4-[(4-Methoxyphenoxy)methyl]benzoic acid derivatives, a series of compounds with systematic structural modifications would need to have been synthesized and tested for a specific biological endpoint.

The benzoic acid moiety is a common feature in many biologically active compounds, often acting as a key interaction point with biological targets through hydrogen bonding and ionic interactions. In a hypothetical SAR study, one might expect to see derivatives where the carboxylic acid is replaced with other functional groups (e.g., esters, amides, tetrazoles) to probe the necessity of the acidic proton and the carbonyl oxygen for activity. However, no such specific studies on this compound derivatives are available.

The substitution pattern on the phenoxy group can significantly impact activity by altering the electronic and steric properties of the molecule. For the 4-methoxy substitution present in the parent compound, a systematic SAR study would typically involve moving the methoxy (B1213986) group to the ortho- and meta-positions, as well as introducing other substituents with varying electronic and lipophilic characteristics (e.g., chloro, methyl, trifluoromethyl). Such studies provide valuable insights into the specific binding pocket requirements. Regrettably, no such data has been published for this specific molecular scaffold.

The methylene (B1212753) ether linker (-CH₂-O-) provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. Its importance is typically evaluated by synthesizing analogs with different linkers, such as a more rigid amide linker or a more flexible ethylene (B1197577) glycol linker. The lack of published research in this area for this compound means that the conformational requirements for its activity remain unelucidated in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Model Development

The development of a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. As no such dataset for this compound derivatives has been published, the creation of a specific QSAR model is not feasible.

In a typical QSAR study, various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated for a series of compounds. Statistical methods would then be employed to build a model that correlates these descriptors with biological activity. The model's predictive power would be rigorously validated. The absence of a foundational dataset for this compound derivatives precludes this entire process.

A validated QSAR model provides coefficients for each descriptor, offering insights into the factors driving activity. For instance, a positive coefficient for a lipophilicity descriptor would suggest that increasing the compound's hydrophobicity could enhance its activity. Without a model, such mechanistic interpretations are purely speculative for the compound .

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling and ligand-based design are pivotal strategies in medicinal chemistry for the discovery and optimization of biologically active compounds, particularly when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that a group of molecules binding to the same target likely share a common set of steric and electronic features, known as a pharmacophore, which is essential for their biological activity.

A hypothetical pharmacophore model for a series of this compound derivatives could be constructed based on their structural features. Key potential interaction points would include:

Hydrogen Bond Acceptor: The carboxylic acid group is a primary hydrogen bond acceptor and donor.

Aromatic/Hydrophobic Regions: The two phenyl rings provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with a receptor.

Ether Linkage: The ether oxygen can act as a hydrogen bond acceptor and introduces a degree of conformational flexibility.

Methoxy Group: The methoxy group can also serve as a hydrogen bond acceptor and its position can influence the electronic properties of the adjacent phenyl ring.

In a ligand-based design campaign, a series of derivatives would be synthesized to probe the importance of these features. For instance, the position of the methoxy group could be varied, or it could be replaced by other substituents to understand the electronic and steric requirements at that position. Similarly, the flexibility of the ether linkage could be constrained or altered.

The following table illustrates a hypothetical structure-activity relationship (SAR) for a series of this compound derivatives, based on the types of modifications and data seen in studies of analogous benzamide (B126) compounds. nih.gov The inhibitory concentration (IC₅₀) is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR1 (Position 4 on Phenoxy Ring)R2 (Benzoic Acid Moiety)Linkage (X)Hypothetical IC₅₀ (nM)
1 OCH₃COOH-O-CH₂-150
2 HCOOH-O-CH₂-500
3 ClCOOH-O-CH₂-120
4 OCH₃CONH₂-O-CH₂-250
5 OCH₃COOH-CH₂-O-300

This hypothetical data suggests that a methoxy group at the R1 position and a carboxylic acid at the R2 position are favorable for activity. The replacement of the carboxylic acid with a primary amide (Compound 4) or altering the ether linkage orientation (Compound 5) could lead to a decrease in potency. Such data would guide the design of further analogues with potentially improved biological activity.

Structure-Property Relationships in Advanced Materials Applications

The unique molecular architecture of this compound, featuring a semi-flexible ether linkage between two aromatic rings and a terminal carboxylic acid, makes it an interesting candidate for the development of advanced materials with tailored properties.

The self-assembly of molecules into ordered supramolecular structures is dictated by a delicate balance of non-covalent interactions. For derivatives of this compound, the primary driving forces for self-assembly would be:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or catemers, which are linear chains of hydrogen-bonded molecules.

π-π Stacking: The aromatic rings can stack on top of each other, driven by favorable electrostatic and van der Waals interactions.

Dipole-Dipole Interactions: The ether linkage and methoxy group introduce dipoles that can influence molecular packing.

The propensity for self-assembly and the nature of the resulting structures can be tuned by modifying the molecular structure. For example, increasing the size of the aromatic systems could enhance π-π stacking, while introducing bulky substituents could sterically hinder the formation of ordered assemblies.

The following table presents a hypothetical correlation between structural modifications and self-assembly behavior.

Table 2: Hypothetical Influence of Structure on Self-Assembly

Compound DerivativeStructural ModificationExpected Primary InteractionPredicted Self-Assembly Behavior
A Parent CompoundHydrogen Bonding, π-π StackingForms 1D nanofibers
B Addition of a second methoxy groupEnhanced Dipole-DipolePotential for 2D sheet formation
C Replacement of one phenyl ring with a naphthalene (B1677914) ringIncreased π-π StackingMore stable, crystalline fibers
D Introduction of a bulky t-butyl groupSteric HindranceAmorphous or poorly ordered aggregates

Influence of Molecular Architecture on Catalytic Efficiency

Derivatives of this compound could potentially be employed as ligands for metal catalysts or as organocatalysts themselves. The efficiency of such catalytic systems would be highly dependent on the molecular architecture.

The key structural features that would influence catalytic efficiency include:

Coordinating Groups: The carboxylic acid and ether oxygen can act as binding sites for metal ions, forming metal-organic frameworks (MOFs) or discrete catalytic complexes.

Electronic Effects: The electron-donating methoxy group can influence the electron density at the catalytic center, thereby modulating its reactivity.

Steric Hindrance: The spatial arrangement of the two phenyl rings can create a specific chiral environment around a catalytic center, which could be exploited for asymmetric catalysis.

The relationship between the structure of a ligand and the efficiency of a catalyst is complex. Minor changes to the ligand can lead to significant differences in catalytic activity and selectivity.

The table below provides a hypothetical illustration of how modifications to the this compound scaffold could impact catalytic performance in a generic cross-coupling reaction.

Table 3: Hypothetical Influence of Molecular Architecture on Catalytic Efficiency

Catalyst SystemLigand ModificationKey Structural FeatureHypothetical Catalytic Turnover Frequency (TOF, h⁻¹)
Cat-1 Parent LigandStandard steric and electronic profile100
Cat-2 Electron-withdrawing group (e.g., -NO₂) on a phenyl ringModified electronic properties50
Cat-3 Bulky substituent (e.g., -tBu) ortho to the ether linkageIncreased steric hindrance150 (assuming steric bulk favors the transition state)
Cat-4 Chiral center introduced in the methylene bridgeChiral pocket120 (with potential for enantioselectivity)

These hypothetical data illustrate that both electronic and steric factors of the ligand can have a profound impact on the efficiency of a catalytic system.

Mechanistic Studies of Biological Interactions for 4 4 Methoxyphenoxy Methyl Benzoic Acid and Its Derivatives

Enzyme Modulation and Inhibition Mechanisms

Currently, there are no publicly available studies that have investigated the direct effects of 4-[(4-Methoxyphenoxy)methyl]benzoic acid on specific enzymes. Research on other benzoic acid derivatives has shown varied inhibitory activities against enzymes like tyrosinase and α-amylase, but these findings cannot be directly extrapolated to the target compound. nih.govnih.gov

Kinetic Analysis of Enzyme-Ligand Interactions (e.g., Km, Vmax, Ki determination)

No experimental data detailing the kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), or inhibition constant (Ki) for the interaction of this compound with any enzyme have been reported in the scientific literature. Such studies are crucial for determining the nature and potency of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Identification of Allosteric or Orthosteric Binding Sites

There is no information available regarding the specific binding site of this compound on any protein target. Orthosteric inhibitors typically bind to the active site of an enzyme, directly competing with the natural substrate, while allosteric modulators bind to a different site, inducing a conformational change that alters the enzyme's activity. nih.govsigmaaldrich.com Without experimental evidence, such as X-ray crystallography or site-directed mutagenesis studies, the binding mode of this compound remains unknown.

Receptor Binding and Signaling Pathway Analysis

The interaction of this compound with cell surface or intracellular receptors has not been characterized in published research.

G-Protein Coupled Receptor (GPCR) Interaction Profiling

No studies have been conducted to profile the activity of this compound against G-Protein Coupled Receptors (GPCRs). Such profiling would be necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator at any of the numerous receptors in this family, which are key targets for many therapeutic agents.

Nuclear Receptor Binding and Transcriptional Regulation

There is no evidence in the literature to suggest that this compound binds to nuclear receptors or modulates their activity. Nuclear receptors are a class of transcription factors that, when activated by ligands, regulate gene expression. sigmaaldrich.com Investigating the potential interaction of this compound with nuclear receptors could reveal effects on metabolic or inflammatory signaling pathways.

Cellular Pathway Perturbations and Omics-based Approaches

No studies employing omics-based approaches, such as transcriptomics, proteomics, or metabolomics, have been published for this compound. These powerful techniques are used to obtain a global view of the cellular pathways perturbed by a compound and can provide unbiased insights into its mechanism of action. berkeley.edu

Transcriptomic and Proteomic Analysis in Response to Compound Exposure

Currently, there are no published transcriptomic or proteomic studies that have analyzed cellular responses to this compound. Such studies are crucial for identifying changes in gene expression (transcriptomics) and protein levels (proteomics) following compound treatment. For example, a proteomic analysis of human melanoma cells treated with a structurally distinct compound, N-(4-methyl)phenyl-O-(4-methoxy)phenyl-thionocarbamate, identified changes in proteins related to apoptosis and cell cycle regulation. nih.gov A similar approach for this compound would provide a global view of the cellular pathways it might modulate.

A hypothetical transcriptomic study would involve treating a relevant cell line with the compound and using techniques like RNA-sequencing to map out all resulting changes in gene transcription. Similarly, a proteomic analysis using mass spectrometry would quantify changes in the abundance of thousands of proteins, offering clues to the compound's mechanism of action.

Metabolomic Profiling for Metabolic Pathway Elucidation

Metabolomic profiling, which measures the dynamic changes in small-molecule metabolites in response to a stimulus, has not been performed for this compound. This technique would be invaluable for understanding how the compound might alter cellular metabolism, such as energy production or biosynthetic pathways.

Target Engagement Studies in Cellular Contexts

Directly confirming that a compound binds to its intended molecular target within a cell is a critical step in drug discovery. Techniques like the Cellular Thermal Shift Assay (CETSA) and Differential Scanning Fluorimetry (DSF) are designed for this purpose. cetsa.orgntu.edu.sgnih.govnih.govharvard.edu

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable to heat denaturation when its ligand is bound. cetsa.orgntu.edu.sg There are no published CETSA data for this compound to confirm its engagement with any specific protein targets in a cellular environment.

Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, measures the unfolding of a protein in response to increasing temperature by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions. nih.govharvard.eduyoutube.com It is a common method for screening for ligand binding. No DSF-based studies for this compound are available.

The table below illustrates the type of data a CETSA experiment could generate, showing hypothetical thermal stabilization of a target protein upon binding of a ligand.

Compound ConcentrationMelting Temperature (Tm) of Target Protein (°C)Thermal Shift (ΔTm) (°C)
Vehicle Control52.50.0
1 µM54.8+2.3
10 µM58.2+5.7
100 µM59.1+6.6

Phenotypic Screening and Mechanism of Action Elucidation

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cell or organism's phenotype without prior knowledge of the specific molecular target. nih.govhotspotthera.com

High-Throughput Cell-Based Assay Development

High-throughput screening (HTS) utilizes automated platforms to rapidly test thousands of compounds in cell-based models. nih.govresearchgate.netnih.govsemanticscholar.orglifescienceglobal.com While HTS is a powerful tool for discovering new bioactive molecules, there is no evidence in the literature that this compound has been identified as a "hit" from such a screen or that specific assays have been developed to study its activity.

Genetic Perturbation Studies for Target Validation

Once a potential target is identified, its role in the compound's mechanism can be validated using genetic tools like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cell's response to the compound is diminished after genetic knockdown or knockout of the target, it provides strong evidence for a direct mechanism. No such genetic perturbation studies have been published in relation to this compound.

Mechanistic Pharmacodynamic Studies in Pre-clinical Animal Models

Pharmacodynamic (PD) studies in animal models aim to understand a compound's effect on the body at a molecular and cellular level. nih.govnih.gov For a related but structurally different compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, researchers investigated its effects in a mouse model of pulmonary fibrosis, showing that it could reduce inflammation and inhibit the TGF-β1/Smad signaling pathway in lung tissue. mdpi.com This demonstrates the type of mechanistic data that can be obtained from in vivo studies. However, no analogous mechanistic PD studies focusing on the molecular and cellular changes induced by this compound in pre-clinical models have been reported.

Biomarker Identification and Validation for Target Engagement

There is no publicly available research on the identification or validation of biomarkers to assess the target engagement of this compound. Studies that would typically involve techniques like quantitative phosphoproteomics to identify drug-regulated phosphorylation sites or the development of pharmacodynamic biomarkers to link drug concentration with biological activity have not been published for this compound. Therefore, no data on specific biomarkers, their modulation by the compound, or their correlation with physiological effects can be provided.

Histopathological and Immunochemical Analysis of Tissues

Information regarding the histopathological or immunochemical effects of this compound on tissues is not available. Such analyses would typically follow in vivo studies to examine tissue morphology, cellular changes, and the expression of specific proteins or immune markers upon treatment with the compound. The absence of any published preclinical or clinical studies involving this compound means that no findings on its tissue-level effects can be reported.

Applications in Materials Science and Supramolecular Chemistry

4-[(4-Methoxyphenoxy)methyl]benzoic Acid as a Ligand for Metal-Organic Frameworks (MOFs)

The potential of this compound as an organic linker for the construction of MOFs is theoretically plausible due to its carboxylic acid group, which can coordinate to metal ions, and its ether linkages, which offer structural flexibility. However, a thorough search of scientific databases yielded no specific studies focused on this compound for MOF synthesis.

There are no documented examples in the scientific literature of novel MOF architectures that have been designed or synthesized using this compound as the primary or secondary organic ligand.

Consequently, without synthesized MOFs incorporating this ligand, there is no research available on the tuning of porosity, surface area, or the adsorption properties (e.g., for gas storage or separation) of such materials.

Catalytic and Chemo Sensing Applications of 4 4 Methoxyphenoxy Methyl Benzoic Acid Derivatives

Use as Ligands in Homogeneous and Heterogeneous Catalysis

There is no specific information available in the reviewed scientific literature on the application of 4-[(4-Methoxyphenoxy)methyl]benzoic acid derivatives as ligands for either homogeneous or heterogeneous catalysis. The development of ligands from benzoic acid structures is a common strategy in catalyst design; however, research has not specifically focused on derivatives of this particular compound for such purposes.

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of novel chiral ligands is a crucial aspect of asymmetric catalysis, aiming to achieve high enantioselectivity in chemical reactions. acs.orgmdpi.com Ligands are often designed with specific structural features to create a chiral environment around a metal center. frontiersin.org However, a review of the literature did not yield any studies on the development of chiral ligands derived from the This compound scaffold for use in asymmetric catalysis. While general principles of chiral ligand design are well-established, their specific application to this compound is not documented.

Applications in Oxidation, Reduction, and C-C Bond Forming Reactions

Organocatalytic Roles of this compound Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Benzoic acid derivatives can, in principle, act as organocatalysts, particularly due to their acidic properties.

Brønsted Acid Catalysis in Organic Transformations

The carboxylic acid moiety of This compound provides a site for Brønsted acid catalysis. The acidity of benzoic acids can be influenced by substituents on the aromatic ring. rsc.org Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. rsc.org In the case of This compound , the ether linkage and methoxy (B1213986) group are generally considered electron-donating, which would suggest it is a relatively weak Brønsted acid compared to unsubstituted benzoic acid. While the principles of Brønsted acid catalysis are well-understood, nih.govnih.govresearchgate.net there is no specific literature detailing the application of this compound or its derivatives as Brønsted acid catalysts in organic transformations.

Development of Novel Organocatalysts for Specific Reactions

The design of new organocatalysts often involves the strategic placement of functional groups to achieve a specific catalytic function. While the This compound structure possesses potential interaction sites, including the carboxylic acid, the ether oxygen, and the aromatic rings, no research was found that specifically leverages this scaffold for the development of novel organocatalysts for any particular reaction.

Advanced Characterization Methodologies for Mechanistic Elucidation of 4 4 Methoxyphenoxy Methyl Benzoic Acid

Single-Crystal X-ray Diffraction and Powder X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For 4-[(4-Methoxyphenoxy)methyl]benzoic acid, these methods provide critical information on its solid-state conformation, packing, and potential for polymorphism.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. While specific polymorphism studies on this compound are not extensively documented in the public domain, analysis of structurally similar compounds, such as benzoic acid and its derivatives, reveals a strong propensity for the formation of hydrogen-bonded dimers in the solid state. researchgate.net It is highly probable that this compound also forms such dimers through its carboxylic acid groups. Different packing arrangements of these dimers could lead to various polymorphs.

Powder X-ray diffraction (PXRD) would be the primary tool to screen for different polymorphic forms, which might be obtained through crystallization from various solvents or under different temperature and pressure conditions. Each polymorph would exhibit a unique PXRD pattern.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice (solvates) or water molecules are present (hydrates), is also a possibility that can be investigated using X-ray diffraction and thermal analysis.

Elucidation of Intermolecular Interactions and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) would provide precise details about the molecular geometry and the network of intermolecular interactions within the crystal lattice of this compound. Based on the analysis of related structures, such as 4-(4-methoxybenzenesulfonamido)benzoic acid, a rich tapestry of non-covalent interactions is expected to govern the crystal packing. nih.gov

The primary and most robust intermolecular interaction would be the O-H···O hydrogen bonds forming the aforementioned carboxylic acid dimers. Beyond this, other significant interactions would likely include:

C-H···O hydrogen bonds: The various C-H bonds of the aromatic rings and the methylene (B1212753) linker could act as weak hydrogen bond donors to the oxygen atoms of the methoxy (B1213986) and carboxyl groups.

π-π stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would be determined by SC-XRD.

C-H···π interactions: The hydrogen atoms of one molecule could interact with the π-electron clouds of the aromatic rings of a neighboring molecule.

A hypothetical crystal structure of a dimer of this compound is expected to exhibit a twisted conformation, with a significant dihedral angle between the two aromatic rings.

Table 1: Predicted Crystallographic Parameters and Intermolecular Interactions for a Hypothetical Crystal Structure of this compound

ParameterPredicted Value/TypeBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic molecules
Space GroupP2₁/c or similar centrosymmetric groupPrevalence in related benzoic acid derivatives
Key Intermolecular InteractionO-H···O hydrogen-bonded dimerCharacteristic of carboxylic acids
Secondary InteractionsC-H···O, π-π stacking, C-H···πBased on the functional groups present
Dihedral Angle (between aromatic rings)Significant (e.g., 60-90°)Steric hindrance from the ether linkage

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in both solution and the solid state.

For this compound, standard ¹H and ¹³C NMR in solution would confirm the basic connectivity of the molecule. However, advanced NMR techniques can provide deeper insights.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals, especially for the closely spaced aromatic signals. These techniques reveal proton-proton and proton-carbon correlations through bonds.

Solid-State NMR (ssNMR): ssNMR is particularly valuable for studying the compound in its native solid form and can distinguish between different polymorphs. nih.gov ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectra would show different chemical shifts for the carbon atoms in different polymorphic forms due to variations in their local electronic environments. ssNMR can also provide information about intermolecular packing and dynamics.

Diffusion NMR (DOSY): In solution, Diffusion-Ordered Spectroscopy can be used to study the self-association of the molecules, such as the formation of dimers, by measuring the diffusion coefficients of the species present.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Basis of Prediction
Carboxylic acid (-COOH)~12.9~167Data for similar benzoic acids rsc.org
Benzoic acid ring (CH)7.5 - 8.0128 - 140Data for similar benzoic acids rsc.org
Methylene (-CH₂-)~5.1~69Data for benzyl (B1604629) ethers chemicalbook.com
Phenoxy ring (CH)6.9 - 7.3115 - 160Data for phenoxy derivatives chemicalbook.com
Methoxy (-OCH₃)~3.7~55Data for anisole (B1667542) derivatives rsc.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition. For this compound (C₁₅H₁₄O₄), the expected monoisotopic mass is approximately 258.0892 Da.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The subsequent fragmentation in the mass spectrometer (MS/MS) provides a fingerprint of the molecule's structure. The analysis of fragmentation patterns of related compounds like benzyl phenyl ether and substituted benzoic acids allows for the prediction of the fragmentation pathways for the target molecule. uni.lunih.gov

Key predicted fragmentation steps include:

Loss of H₂O: From the carboxylic acid group.

Loss of COOH or CO₂: A common fragmentation for benzoic acids.

Cleavage of the benzyl-ether bond: This would be a major fragmentation pathway, leading to the formation of ions corresponding to the 4-methoxyphenoxy radical and the 4-(carboxymethyl)benzyl cation, or vice versa.

Fragmentation of the aromatic rings: Further fragmentation can lead to the loss of small neutral molecules like CO.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (predicted)Proposed Fragment StructureFragmentation Pathway
241[M-OH]⁺Loss of hydroxyl radical from carboxylic acid
213[M-COOH]⁺Loss of carboxyl radical
135[C₈H₇O₂]⁺Cleavage of the ether bond (benzyl fragment)
123[C₇H₇O₂]⁺Cleavage of the ether bond (phenoxy fragment)
107[C₇H₇O]⁺Further fragmentation of the phenoxy fragment
91[C₇H₇]⁺Tropylium ion from the benzyl fragment

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint.

Raman Spectroscopy: The Raman spectrum of this compound would be characterized by strong bands corresponding to the aromatic ring vibrations, the C=O stretch of the carboxylic acid, and the ether linkage. A comparison with the Raman spectra of benzoic acid and its derivatives can aid in the assignment of the observed bands. researchgate.netsci-hub.st

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide a significant enhancement of the Raman signal, allowing for the detection of the molecule at very low concentrations. For in-situ mechanistic studies, SERS is particularly powerful. researchgate.net By adsorbing this compound onto a plasmonically active substrate (e.g., silver or gold nanoparticles), it would be possible to monitor changes in the molecule's orientation or chemical state during a reaction. For instance, the deprotonation of the carboxylic acid group upon a change in pH would lead to distinct changes in the SERS spectrum. nih.gov

Table 4: Predicted Key Raman Bands for this compound

Wavenumber (cm⁻¹) (Predicted)Vibrational Mode AssignmentBasis of Prediction
~1680C=O stretch (in dimer)Data for benzoic acid derivatives researchgate.net
~1605Aromatic C=C stretchData for aromatic compounds sci-hub.st
~1250C-O-C stretch (ether)Data for diaryl ethers
~1170Aromatic C-H in-plane bendData for substituted benzenes
~840Out-of-plane C-H bend (para-substituted)Data for para-substituted benzenes

Thermal Analysis Techniques

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of a material. labmanager.comlibretexts.orgparticletechlabs.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC would reveal:

Melting point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point for the related compound 4-(4-methylphenoxy)benzoic acid is in the range of 178-182 °C. rsc.org

Phase transitions: The presence of polymorphs would be indicated by solid-solid phase transitions appearing as endothermic or exothermic events before the melting point.

Crystallization: If the sample is cooled from the melt, an exothermic peak corresponding to crystallization can be observed.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would provide information on:

Thermal stability: The temperature at which the compound begins to decompose. For many organic acids, decomposition occurs at temperatures above the melting point.

Decomposition profile: The TGA curve may show one or more steps, corresponding to different stages of decomposition. The residual mass at the end of the analysis can indicate the formation of char.

Presence of solvates/hydrates: The loss of solvent or water at temperatures below the melting point would be evident as a distinct mass loss step.

Table 5: Predicted Thermal Properties of this compound

PropertyAnalytical TechniquePredicted ObservationBasis of Prediction
Melting PointDSCEndothermic peak around 170-190 °CData for similar substituted benzoic acids rsc.orgchemicalbook.com
Polymorphic TransitionsDSCPotential endothermic/exothermic peaks before meltingCommon for organic molecules
Decomposition OnsetTGA> 200 °CGeneral stability of aromatic carboxylic acids
Mass Loss EventsTGAMajor loss corresponding to molecular fragmentationThermal decomposition of the organic structure

Future Directions and Emerging Research Avenues for 4 4 Methoxyphenoxy Methyl Benzoic Acid Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new molecules. nih.gov These computational approaches can dramatically accelerate the design-test-learn cycle by building models from existing chemical data to generate novel compounds with optimized properties. frontiersin.org

De Novo Design Algorithms for Novel Derivatives

De novo drug design involves creating novel molecular structures computationally, either based on a known ligand or the structure of a biological target. nih.gov Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known molecules to learn the rules of chemical structure and bonding. frontiersin.orgnih.gov These trained models can then generate new molecules that are both valid and tailored to specific characteristics.

For 4-[(4-Methoxyphenoxy)methyl]benzoic acid, these algorithms can explore the vast chemical space around its core structure to design novel derivatives. By setting specific optimization goals, researchers can direct the AI to generate compounds with enhanced properties, such as improved binding affinity for a target, better solubility, or desirable electronic characteristics, while maintaining synthetic feasibility. researchgate.net

Table 1: Hypothetical Derivatives of this compound Generated by a De Novo Design Algorithm This table illustrates potential molecular modifications that an AI model might suggest to optimize for different properties.

Generated Derivative Core Scaffold Modification Predicted Property Improvement Potential Rationale
4-[(4-Methoxyphenoxy)methyl]-2-hydroxybenzoic acidAddition of a hydroxyl group ortho to the carboxylateIncreased solubility, new hydrogen bonding capabilityEnhance interaction with polar residues in a target binding site.
4-[(4-Trifluoromethoxyphenoxy)methyl]benzoic acidReplacement of methoxy (B1213986) with a trifluoromethoxy groupImproved metabolic stability, altered electronic profileBlock potential sites of metabolism and modulate binding electronics.
5-[(4-Methoxyphenoxy)methyl]pyridine-2-carboxylic acidReplacement of the benzene (B151609) ring with a pyridine (B92270) ringModified pKa, potential for novel vector interactionsIntroduce a nitrogen atom to act as a hydrogen bond acceptor.
4-{[1-(4-Methoxyphenyl)ethoxy]methyl}benzoic acidAddition of a methyl group to the benzylic carbonIncreased conformational rigidityLock the molecule into a potentially more active conformation.

Predictive Modeling of Reactivity, Selectivity, and Material Properties

Machine learning models, particularly graph neural networks, are becoming increasingly adept at predicting the outcomes of chemical reactions. digitellinc.com These models can learn from vast reaction databases to forecast the reactivity of specific sites on a molecule and the likely selectivity of a given transformation. rsc.org This is particularly valuable for complex molecules like this compound, which has multiple potential reaction sites on its two aromatic rings.

By using quantum chemical calculations to train ML surrogate models, researchers can achieve high-accuracy predictions at a fraction of the computational cost. digitellinc.com Such models can predict site selectivity for reactions like C-H functionalization, halogenation, or nitration, guiding synthetic chemists to the most efficient routes for creating new derivatives. rsc.org Furthermore, computational descriptors can be used to predict material properties and chemical reactivity parameters like ionization energy and electrophilicity. researchgate.net

Table 2: Example of a Predictive Model Output for Site Reactivity This table shows a hypothetical output from an ML model predicting the most likely sites for electrophilic aromatic substitution on the parent compound.

Molecular Position Ring Predicted Reactivity Score (0-1 scale) Controlling Factors
C3/C5 (ortho to -CH2-)Benzoic Acid Ring0.25Deactivating effect of the carboxylic acid group.
C2/C6 (meta to -CH2-)Benzoic Acid Ring0.15Strong deactivating effect of the carboxylic acid group.
C3'/C5' (ortho to -OCH3)Phenoxy Ring0.90Strong activating, ortho-para directing effect of the methoxy group.
C2'/C6' (meta to -OCH3)Phenoxy Ring0.10Methoxy group directs away from the meta positions.

Exploration of Novel Biological Targets and Therapeutic Modalities (non-clinical)

The structural motifs within this compound, namely the benzoic acid and the diaryl ether, are present in many biologically active compounds. This suggests that derivatives could be developed to interact with a wide range of biological targets beyond those currently known.

Investigation of Underexplored Receptor Families

Many receptor families in the human proteome remain underexplored. These include orphan G-protein coupled receptors (GPCRs), for which the endogenous ligand is unknown, and numerous members of the protein tyrosine phosphatase (PTP) family. nih.gov Benzoic acid derivatives have recently been identified as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a target for neurodegenerative diseases. nih.gov This suggests that the this compound scaffold could be a starting point for developing selective ligands for other phosphatases or unexplored receptors. Docking studies and screening against panels of such receptors could reveal unexpected interactions, opening new avenues for non-clinical therapeutic research. nih.gov

Development of Modulators for Protein-Protein Interactions

Modulating protein-protein interactions (PPIs) is a challenging but highly sought-after goal in drug discovery. PPIs are often characterized by large, flat, and featureless interfaces, making them difficult to target with small molecules. However, the extended, semi-rigid structure of a diaryl ether like this compound could serve as a valuable starting point. The scaffold provides a way to position functional groups over a wider area than a simple small molecule, potentially allowing it to disrupt the key contacts of a PPI interface. For example, related (aryloxyacetylamino)benzoic acid structures have been found to inhibit malate (B86768) dehydrogenase (MDH), an enzyme where dimerization is relevant to its function. nih.gov Future research could focus on designing libraries of derivatives to screen against high-value PPI targets.

Advancements in Sustainable Synthesis and Biocatalysis

Modern chemical synthesis is increasingly focused on "green" chemistry principles, which prioritize the use of renewable feedstocks, reduce waste, and employ milder, safer reaction conditions. Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of this approach. nih.gov

Future synthesis of this compound and its derivatives could move away from traditional methods that may require harsh reagents or metal catalysts. Instead, enzymes could be employed for key synthetic steps. For instance:

Ether Bond Formation: Laccases or other oxidoreductases could be explored for the coupling of the two aromatic rings, potentially avoiding the need for traditional Ullmann or Buchwald-Hartwig coupling conditions.

Selective Functionalization: Enzymes such as cytochrome P450 monooxygenases or flavin-dependent halogenases could be used to perform highly selective C-H functionalization on the aromatic rings at a late stage of the synthesis, a transformation that is often difficult to achieve with high precision using standard chemical methods. nih.gov

Esterification/Amidation: Lipases and acylases could be used to modify the carboxylic acid group under mild, solvent-free, or aqueous conditions.

Employing biocatalysis not only offers environmental benefits but can also provide access to novel chemical structures through unique enzymatic reactivity. nih.gov

Table 3: Comparison of a Traditional vs. a Hypothetical Biocatalytic Synthesis Step This table contrasts a conventional chemical method with a potential green alternative for a key synthetic transformation.

Parameter Traditional Method (e.g., Williamson Ether Synthesis) Hypothetical Biocatalytic Method (e.g., Laccase-mediated coupling)
Catalyst Copper or Palladium complexesLaccase enzyme
Solvent High-boiling point organic solvents (e.g., DMF, Toluene)Water or buffer solution
Temperature High temperatures (80-150°C)Room temperature to mild heat (25-50°C)
Byproducts Stoichiometric metal salts, organic wasteWater is the primary byproduct
Selectivity May require protecting groups to avoid side reactionsOften exhibits high regio- and stereoselectivity
Sustainability Relies on finite metal resources, generates hazardous wasteUses a renewable catalyst (enzyme), environmentally benign

Enzymatic Transformations for Enhanced Selectivity and Sustainability

The use of enzymes in chemical synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For a molecule like this compound, enzymatic transformations could theoretically be explored. For instance, enzymes such as lipases or esterases could potentially be used for the selective esterification or amidation of the carboxylic acid group. However, there are currently no specific studies documenting the use of enzymes for the transformation of this particular compound. Future research could investigate screening various enzyme classes to identify candidates capable of acting on this substrate, thereby enabling more sustainable and selective synthetic routes to its derivatives.

Flow Chemistry Approaches for Continuous Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, provides benefits such as enhanced safety, better heat and mass transfer, and straightforward scalability. The synthesis of this compound and its derivatives could be a target for flow chemistry approaches. A hypothetical multi-step flow process could improve yield and purity while minimizing manual handling and reaction times. This remains a prospective area, as no published research currently details a continuous production method for this specific compound.

Development of Smart Materials and Responsive Systems

The benzoic acid and ether functional groups within this compound make it a candidate for incorporation into "smart" materials that respond to external stimuli. Such materials are at the forefront of materials science, with applications ranging from drug delivery to sensing.

pH-Responsive and Temperature-Responsive Materials

The carboxylic acid moiety of the compound is inherently pH-sensitive. It can be deprotonated under basic conditions, altering its charge and solubility. This property could be harnessed by incorporating the molecule into larger polymer or hydrogel networks. Such materials could exhibit swelling or shrinking behavior in response to changes in environmental pH. Similarly, the phenoxy-methyl-benzoic structure could influence the lower critical solution temperature (LCST) of certain polymers, potentially leading to temperature-responsive systems. At present, no literature specifically reports the use of this compound in the design of such responsive materials.

Light-Responsive Frameworks and Switches

While the core structure of this compound is not inherently photochromic, it could be functionalized or combined with known light-responsive groups (e.g., azobenzenes, spiropyrans) to create advanced materials. The molecule could serve as a structural scaffold or a linking unit in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where photo-switching behavior is desired. This application is purely speculative, as no research has yet explored this avenue.

Interdisciplinary Research in Chemical Biology and Material Science

The intersection of chemical biology and materials science opens up possibilities for creating novel materials with functions inspired by biological systems.

Bio-inspired Materials Design

In the field of bio-inspired materials, molecules are designed to mimic biological structures or functions. The structure of this compound, containing both a hydrophobic aromatic ether component and a hydrophilic carboxylic acid, provides an amphiphilic character. This could potentially be exploited in the design of self-assembling systems, such as micelles or vesicles, or as a component in creating biomimetic surfaces or interfaces. Research into these specific applications for this compound has not yet been reported, representing an open field for future interdisciplinary studies.

Development of Molecular Probes for Biological Systems (non-diagnostic, non-clinical)

The exploration of this compound as a foundational structure for molecular probes in non-diagnostic, non-clinical biological research is an emerging area of interest. While direct studies on this specific compound are not extensively documented, the core phenoxy-methyl-benzoic acid scaffold is a recurring motif in the design of various biochemical tools used to investigate biological systems. The inherent structural features of this scaffold—namely the ether linkage, the benzoic acid moiety, and the potential for substitution on the phenyl rings—provide a versatile platform for the development of probes that can interact with and report on biological processes.

Research into structurally related compounds demonstrates the potential utility of this chemical framework. For instance, derivatives of phenoxymethyl-benzoic acid have been investigated for their biological activity, which is a prerequisite for their use as molecular probes. Thioureides derived from 2-(phenoxymethyl)benzoic acid have demonstrated anti-parasitic and antimicrobial properties, indicating that this structural class can be tailored to interact with specific biological targets. biointerfaceresearch.comresearchgate.net

Furthermore, the phenoxy-benzoic acid moiety has been incorporated into more complex molecular architectures designed for specific biological applications. In one instance, a highly fluorinated phthalocyanine (B1677752) was functionalized with a phenoxy benzoic acid "tail". This modification was part of a design for a theranostic agent, which combines therapeutic action with diagnostic imaging, highlighting the utility of the phenoxy-benzoic acid group in creating molecules for biological visualization. researchgate.net

The development of fluorescent probes is a significant area where the phenoxy-methyl-benzoic acid scaffold could be applied. For example, the compound 5-Amino-2-[4-((2,4,6-Trioxotetrahydropyrimidin-5-ylidene)methyl)phenoxy]benzoic acid, which contains a similar core structure, was synthesized for the study of its electronic and potential inhibitory properties. researchgate.net The conjugation of such structures to fluorophores or the inherent fluorescence of their derivatives could lead to probes for cellular imaging and the study of biomolecular interactions. The general principle involves linking a recognition element (a part of the molecule that binds to a specific biological target) to a reporter element (like a fluorophore). The benzoic acid group, for instance, can be readily functionalized to attach such reporter groups.

Moreover, compounds featuring the phenoxy-methyl-benzoic acid backbone have been synthesized as small molecule inhibitors to probe the function of proteins such as PD-1/PD-L1 and protein tyrosine phosphatase receptor type O (PTPRO). tandfonline.comnih.gov While these are primarily therapeutic targets, the inhibitors themselves act as molecular probes in a broader sense, helping to elucidate the roles of these proteins in cellular signaling pathways in a research context.

The table below summarizes findings on compounds structurally related to this compound that have been developed or proposed for use as molecular probes or have demonstrated relevant biological activity.

Compound Class/DerivativeApplication/FindingResearch Context
2-[(4-Carboxymethylphenoxy)methyl]benzoic acidSuggested potential as a biochemical probe due to its ability to interact with biological targets. cymitquimica.comChemical synthesis and characterization. cymitquimica.com
Thioureides of 2-(phenoxymethyl)benzoic acidExhibit anti-parasitic and antimicrobial activities. biointerfaceresearch.comresearchgate.netDevelopment of new biologically active compounds. biointerfaceresearch.comresearchgate.net
Phthalocyanine with phenoxy benzoic acid tailServes as a theranostic agent, combining imaging and therapeutic potential. researchgate.netDesign of multifunctional molecules for cancer research. researchgate.net
5-Amino-2-[4-((2,4,6-Trioxotetrahydropyrimidin-5-ylidene)methyl)phenoxy]benzoic acidSynthesized for study of its electronic and inhibitory properties, relevant to fluorescent probe design. researchgate.netDevelopment of novel barbiturate (B1230296) derivatives. researchgate.net
3-(phenoxymethyl) benzoic acid derivativesAct as inhibitors of Protein Tyrosine Phosphatase Receptor Type O (PTPRO), serving as tools to study enzyme function. nih.govStructure-based virtual screening for enzyme inhibitors. nih.gov

Q & A

Q. What are the established synthetic routes for 4-[(4-Methoxyphenoxy)methyl]benzoic acid, and what intermediates are critical for optimizing yield?

The synthesis typically involves a multi-step procedure starting with 4-[(4-methoxyphenoxy)methyl]phenyl boronic acid. A key intermediate is 2-((4-methoxyphenoxy)methyl)benzoic acid chloride, prepared via thionyl chloride treatment under reflux. The final product is obtained through coupling reactions, achieving ~63% yield. Monitoring reaction progress via TLC and optimizing catalyst loading (e.g., palladium-based catalysts for cross-coupling) are critical for yield enhancement .

Q. How is this compound characterized structurally, and what spectral data are essential for validation?

Characterization relies on ¹H NMR and ¹³C NMR spectroscopy. Key spectral features include:

  • ¹H NMR (DMSO-d₆) : δ 12.64 (s, carboxylic acid proton), 5.09 (s, -CH₂O- bridge), 3.76 (s, methoxy group) .
  • ¹³C NMR : Distinct signals for the aromatic carbons (δ 120–160 ppm) and carbonyl (δ ~170 ppm) .
    Mass spectrometry (HRMS) and FT-IR (for carboxylic acid C=O stretch at ~1680 cm⁻¹) further validate purity .

Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design?

  • LogP : Predicted ~1.6 (indicating moderate lipophilicity) .
  • Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
  • Melting Point : Not explicitly reported, but derivatives with similar structures melt between 180–182°C .
    These properties guide solvent selection for biological assays and formulation studies.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust inhalation risks.
  • Store at 2–30°C in airtight containers, away from strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Temperature Control : Maintain 45–60°C during esterification to minimize decomposition .
  • Purification : Use column chromatography (hexane/EtOH gradients) to isolate the product from byproducts like unreacted boronic acid .

Q. What methodologies are used to assess the compound’s biological activity, and how are conflicting data resolved?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric substrates .
  • Contradiction Resolution : Discrepancies in activity (e.g., solubility vs. potency) are addressed by modifying substituents (e.g., replacing methoxy with hydroxy groups) and validating via dose-response curves .

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

  • DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps .
  • Molecular Docking : Simulate binding to receptors (e.g., G-protein-coupled receptors) with AutoDock Vina, validating with experimental IC₅₀ data .

Q. What green chemistry approaches can reduce environmental impact during synthesis?

  • Enzymatic Routes : Lipase-catalyzed esterification reduces reliance on harsh acids .
  • Solvent Recycling : Recover DMF or THF via distillation to minimize waste .

Q. How should researchers address inconsistencies in reported physicochemical data (e.g., solubility)?

  • Standardization : Re-measure properties under controlled conditions (e.g., USP buffer systems for solubility).
  • Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.